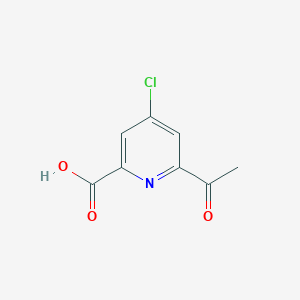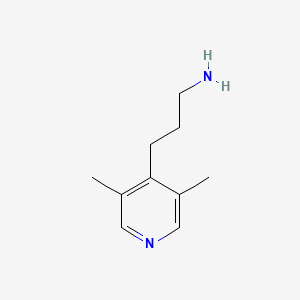
Dimethyl 1,2,4-triazine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,2,4-triazine-5,6-dicarboxylate is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is characterized by its two ester groups attached to the triazine ring, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 1,2,4-triazine-5,6-dicarboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of the triazine ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,2,4-triazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester groups under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine N-oxides, while reduction can produce triazine amines .
Scientific Research Applications
Dimethyl 1,2,4-triazine-5,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which Dimethyl 1,2,4-triazine-5,6-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular components .
Comparison with Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: This compound shares the triazine core but has an amino group instead of ester groups.
1,2,4,5-Tetrazine-3,6-dicarboxylate: Another heterocyclic compound with similar reactivity but different nitrogen arrangement.
Uniqueness: Dimethyl 1,2,4-triazine-5,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ester groups make it particularly versatile in synthetic applications, allowing for various functionalizations and derivatizations .
Properties
Molecular Formula |
C7H7N3O4 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
dimethyl 1,2,4-triazine-5,6-dicarboxylate |
InChI |
InChI=1S/C7H7N3O4/c1-13-6(11)4-5(7(12)14-2)10-9-3-8-4/h3H,1-2H3 |
InChI Key |
PTJODRYDHKGTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=NC=N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(3,5-Dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14851342.png)

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14851356.png)
![5-[1-[4-(2,4-Bis-trifluoromethyl-benzyloxy)-3-methoxy-phenyl]-methylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B14851360.png)





